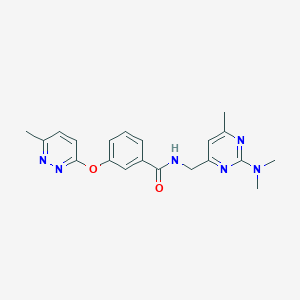
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyrimidine and a pyridazine ring, each substituted with methyl and dimethylamino groups. Its unique structure suggests potential utility in medicinal chemistry, particularly in drug design and development.
準備方法
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrimidine ring: Starting from a suitable precursor, such as 2,4-dichloro-6-methylpyrimidine, the dimethylamino group can be introduced via nucleophilic substitution.
Synthesis of the pyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling reactions: The pyrimidine and pyridazine rings are then linked to the benzamide core through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The presence of dimethylamino and methyl groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Coupling reactions: These reactions can be used to link the compound with other molecules, potentially creating larger, more complex structures.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions.
科学的研究の応用
Chemistry: It can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying biochemical pathways.
Medicine: The compound’s potential pharmacological properties could be explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dimethylamino and methyl groups could play a role in binding affinity and specificity, while the benzamide core might be crucial for the compound’s overall stability and solubility.
類似化合物との比較
Similar compounds include other benzamide derivatives and pyrimidine-pyridazine hybrids. Compared to these, N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide stands out due to its specific substitution pattern, which may confer unique biological activity or chemical reactivity. Examples of similar compounds include:
- N-(4-(dimethylamino)pyrimidin-2-yl)benzamide
- 3-(pyridazin-3-yloxy)benzamide
特性
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-8-9-18(25-24-13)28-17-7-5-6-15(11-17)19(27)21-12-16-10-14(2)22-20(23-16)26(3)4/h5-11H,12H2,1-4H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEUYHJYMLREAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=NC(=C3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-methoxyphenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2837955.png)





![1,3,8-Trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837967.png)




![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide](/img/structure/B2837972.png)

![2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one](/img/new.no-structure.jpg)
